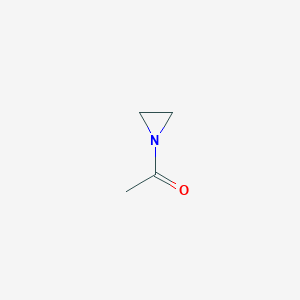![molecular formula C18H23N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoat, Natriumsalz CAS No. 169751-10-4](/img/structure/B14161.png)
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoat, Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is a bifunctional crosslinker widely used in biochemical and molecular biology research. This compound is particularly valued for its ability to form stable amide bonds with primary amines and its cleavable disulfide linkage, which can be reduced to release the linked molecules.
Wissenschaftliche Forschungsanwendungen
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is extensively used in various fields:
Chemistry: Utilized in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in protein crosslinking, labeling, and modification studies.
Medicine: Used in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.
Industry: Applied in the production of biosensors and diagnostic assays.
Wirkmechanismus
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are amino and sulfhydryl groups, specifically the lysine residues in proteins and free sulfhydryl groups .
Mode of Action
The compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound is involved in the reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .
Pharmacokinetics
The compound is water-soluble, which allows it to react rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm can be readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .
Result of Action
The compound’s action results in the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows for the separation of crosslinked products .
Action Environment
Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of reducing agents .
Biochemische Analyse
Biochemical Properties
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is known for its ability to form cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It reacts with primary amines and after mild reduction of the dithiol, it can react to form a disulfide with other thiols . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, particularly those containing lysine residues and sulfhydryl groups .
Cellular Effects
The effects of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt on cells are largely dependent on the specific biomolecules it interacts with. By forming stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls, it can influence a variety of cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins or enzymes it interacts with.
Molecular Mechanism
The molecular mechanism of action of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, protein conformation, and gene expression depending on the specific biomolecules it interacts with.
Temporal Effects in Laboratory Settings
The temporal effects of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt in laboratory settings would depend on the specific experimental conditions. It is known that the disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 . This property could potentially influence the stability and long-term effects of the compound in in vitro or in vivo studies.
Metabolic Pathways
Given its reactivity with lysine residues and sulfhydryl groups, it could potentially interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is not membrane permeable, which allows for cell surface labeling . The transport and distribution of this compound within cells and tissues would depend on the specific transporters or binding proteins it interacts with.
Subcellular Localization
The subcellular localization of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt would depend on the specific biomolecules it interacts with. Given that it is not membrane permeable, it is likely to be localized to the cell surface or extracellular space .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt typically involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.
Coupling with 3-(2-Pyridyldithio)propionic Acid: The NHS ester is then reacted with 3-(2-pyridyldithio)propionic acid to form the intermediate product.
Sulfonation: The intermediate is sulfonated to increase its solubility in aqueous solutions, resulting in the final product, Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the linked molecules.
Common Reagents and Conditions
NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9, using primary amines as nucleophiles.
Disulfide Reduction: Conducted in the presence of reducing agents such as DTT or TCEP, often in phosphate-buffered saline (PBS) at pH 7.4.
Major Products Formed
Amide Bonds: Formed between the NHS ester and primary amines.
Free Thiols: Generated upon reduction of the disulfide bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-SMCC: Another bifunctional crosslinker with a similar NHS ester and a maleimide group instead of a disulfide linkage.
Sulfo-LC-SPDP: Contains a longer spacer arm but similar functional groups.
Uniqueness
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is unique due to its cleavable disulfide bond, which allows for reversible conjugation. This feature is particularly useful in applications where temporary linkage is desired, such as in the study of protein-protein interactions and in the development of controlled release systems.
This compound’s versatility and unique properties make it an invaluable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
169751-10-4 |
|---|---|
Molekularformel |
C18H23N3NaO8S3 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28); |
InChI-Schlüssel |
ZZTOPDHBQAKRAG-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na] |
Piktogramme |
Irritant |
Synonyme |
2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt; Sulfo-LC-SPDP; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)





![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)


![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14114.png)
